molecular formula C8H8N2O B587295 N-(pyridin-3-yl)prop-2-enamide CAS No. 143685-68-1

N-(pyridin-3-yl)prop-2-enamide

Cat. No. B587295
M. Wt: 148.165
InChI Key: RMJWTHQXDHWUKO-UHFFFAOYSA-N
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Description

“N-(pyridin-3-yl)prop-2-enamide” is a synthetic compound . It has a molecular weight of 148.16 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has been achieved using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The IUPAC name for this compound is N-(3-pyridinyl)acrylamide . The InChI code is 1S/C8H8N2O/c1-2-8(11)10-7-4-3-5-9-6-7/h2-6H,1H2,(H,10,11) .


Chemical Reactions Analysis

N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Physical And Chemical Properties Analysis

“N-(pyridin-3-yl)prop-2-enamide” is a solid substance at room temperature . It has a melting point of 119-122 degrees Celsius .

Scientific Research Applications

  • Synthesis of N-(Pyridin-2-yl)imidates

    • Field : Organic Chemistry
    • Application : A synthetic protocol for several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .
    • Method : The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3. Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .
    • Results : The present synthetic protocol was also developed on one mmol scale, providing access to this important scaffold .
  • Chemodivergent Synthesis of N-(pyridin-2-yl)amides

    • Field : Organic Chemistry
    • Application : N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
    • Method : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .
    • Results : The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
  • Anti-tubercular Agents

    • Field : Medicinal Chemistry
    • Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Method : The specific methods of synthesis and evaluation are not detailed in the snippet .
    • Results : The specific results of the evaluation are not detailed in the snippet .
  • Ultrasonic Studies on Molecular Interactions

    • Field : Physical Chemistry
    • Application : Ultrasonic studies were conducted on molecular interactions in N-phenyl-3-(pyridin-4-yl)prop-2-enamide solutions in ethanol at different temperatures (303, 308, and 313 K) .
    • Method : The density, viscosity, and ultrasonic velocity of the solution were studied at different concentrations .
    • Results : The variations of these properties with concentration provided information about molecular interactions like the effect of solute on the solute-solvent and solvent–solvent interactions .
  • Anti-tubercular Agents

    • Field : Medicinal Chemistry
    • Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Method : The specific methods of synthesis and evaluation are not detailed in the snippet .
    • Results : The specific results of the evaluation are not detailed in the snippet .
  • Drug Development

    • Field : Pharmacology
    • Application : The ADME characteristics of the final synthesized compounds were analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate .
    • Method : The specific methods of synthesis and evaluation are not detailed in the snippet .
    • Results : The specific results of the evaluation are not detailed in the snippet .
  • Ultrasonic Studies on Molecular Interactions

    • Field : Physical Chemistry
    • Application : Ultrasonic studies were conducted on molecular interactions in N-phenyl-3-(pyridin-4-yl)prop-2-enamide solutions in ethanol at different temperatures (303, 308, and 313 K) .
    • Method : The density, viscosity, and ultrasonic velocity of the solution were studied at different concentrations .
    • Results : The variations of these properties with concentration provided information about molecular interactions like the effect of solute on the solute-solvent and solvent–solvent interactions .
  • Anti-tubercular Agents

    • Field : Medicinal Chemistry
    • Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Method : The specific methods of synthesis and evaluation are not detailed in the snippet .
    • Results : The specific results of the evaluation are not detailed in the snippet .
  • Chemodivergent Synthesis of N-(pyridin-2-yl)amides

    • Field : Organic Chemistry
    • Application : 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
    • Method : The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed .
    • Results : The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
  • Drug Development

    • Field : Pharmacology
    • Application : The ADME characteristics of the final synthesized compounds were analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate .
    • Method : The specific methods of synthesis and evaluation are not detailed in the snippet .
    • Results : The specific results of the evaluation are not detailed in the snippet .

Safety And Hazards

This compound is associated with some safety hazards. The GHS07 pictogram indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-pyridin-3-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-8(11)10-7-4-3-5-9-6-7/h2-6H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJWTHQXDHWUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-yl)prop-2-enamide

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